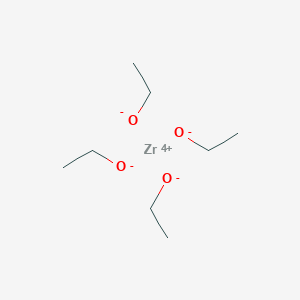

Ethanol, zirconium(4+) salt (9CI)

描述

Ethanol, zirconium(4+) salt (9CI), also known as zirconium(IV) ethoxide, is an organometallic compound with the chemical formula Zr(OC₂H₅)₄. It is a colorless solid that is highly soluble in organic solvents. This compound is widely used as a precursor in the synthesis of zirconium-containing materials, including ceramics and polymers .

准备方法

Synthetic Routes and Reaction Conditions: Ethanol, zirconium(4+) salt (9CI) is typically synthesized through the reaction of zirconium tetrachloride with ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

ZrCl4+4C2H5OH→Zr(OC2H5)4+4HCl

The reaction is usually conducted at elevated temperatures to ensure complete conversion of zirconium tetrachloride to tetraethoxyzirconium(IV) .

Industrial Production Methods: In industrial settings, the production of tetraethoxyzirconium(IV) involves the continuous feeding of zirconium tetrachloride and ethanol into a reactor. The reaction mixture is then distilled to separate the product from by-products such as hydrogen chloride. The purified tetraethoxyzirconium(IV) is collected and stored under an inert atmosphere to prevent degradation .

Types of Reactions:

Hydrolysis: Ethanol, zirconium(4+) salt (9CI) readily undergoes hydrolysis in the presence of water, forming zirconium dioxide and ethanol.

Zr(OC2H5)4+2H2O→ZrO2+4C2H5OH

Alcoholysis: It can react with other alcohols to form mixed alkoxides.

Zr(OC2H5)4+4ROH→Zr(OR)4+4C2H5OH

Thermal Decomposition: Upon heating, tetraethoxyzirconium(IV) decomposes to form zirconium dioxide and ethylene.

Zr(OC2H5)4→ZrO2+4C2H4

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Alcoholysis: Various alcohols can be used, and the reaction is conducted under anhydrous conditions.

Thermal Decomposition: High temperatures are required, typically above 200°C

Major Products:

Hydrolysis: Zirconium dioxide and ethanol.

Alcoholysis: Mixed zirconium alkoxides and ethanol.

Thermal Decomposition: Zirconium dioxide and ethylene

科学研究应用

Ethanol, zirconium(4+) salt (9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.

Biology: It is employed in the preparation of biocompatible zirconium-containing materials for medical implants.

Medicine: It is used in the development of drug delivery systems and diagnostic agents.

Industry: It is utilized in the production of high-performance ceramics, coatings, and polymers

作用机制

The mechanism of action of tetraethoxyzirconium(IV) primarily involves its ability to form strong bonds with oxygen atoms. This property makes it an effective precursor for the synthesis of zirconium-containing materials. In catalytic applications, tetraethoxyzirconium(IV) can facilitate various chemical reactions by providing a stable zirconium center that can interact with reactants and intermediates .

相似化合物的比较

Zirconium(IV) isopropoxide (Zr(OiPr)₄): Similar to tetraethoxyzirconium(IV), it is used as a precursor for zirconium-containing materials but has different solubility and reactivity properties.

Zirconium(IV) butoxide (Zr(OBu)₄): Another zirconium alkoxide with applications in material synthesis, differing in the alkyl group attached to the zirconium center.

Zirconium(IV) acetylacetonate (Zr(acac)₄): Used in similar applications but has a different ligand structure, affecting its reactivity and solubility

Uniqueness: Ethanol, zirconium(4+) salt (9CI) is unique due to its high solubility in organic solvents and its ability to form stable zirconium-oxygen bonds. These properties make it particularly useful in the synthesis of high-performance materials and catalysts .

生物活性

Ethanol, zirconium(4+) salt (9CI), also known as zirconium propoxide, is a compound that has garnered attention for its potential biological activities, particularly in biomedical applications. This article explores its biological activity, focusing on its antibacterial properties, antioxidant capabilities, and potential applications in various fields.

Overview of Zirconium Compounds

Zirconium compounds, including zirconium(4+) salts, are generally recognized for their biocompatibility and low toxicity. Zirconium is physiologically inert in human tissues, which makes it suitable for various biomedical applications. However, certain zirconium compounds can exhibit biological activities that are beneficial in medical and environmental contexts .

Antibacterial Activity

Zirconium-based materials have demonstrated significant antibacterial properties. The mechanism of action is primarily attributed to the release of Zr4+ ions, which interact with bacterial cell membranes, leading to increased permeability and eventual cell death. The following table summarizes the antibacterial activity of various zirconium oxide (ZrO2) nanomaterials:

The studies indicate that the electrostatic interactions between positively charged zirconium ions and negatively charged bacterial membranes facilitate the disruption of cell integrity. This mechanism leads to the production of reactive oxygen species (ROS), which further contribute to bacterial cell death by damaging proteins and DNA .

Antioxidant Activity

Zirconium compounds also exhibit antioxidant properties. Research has shown that ZrO2 nanoparticles can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The following data illustrates the antioxidant activity of various zirconium nanomaterials:

| Material | Assay Type | Antioxidant Activity (%) | Reference |

|---|---|---|---|

| ZrO2 NPs | DPPH | 63.8% | |

| ZrO2 (6 months RT aged) | DPPH | 86% | |

| Fe3O4-stabilized ZrO2 NPs | DPPH | 83% |

The ability of these materials to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Case Study 1: Antibacterial Efficacy Against Biofilms

A study investigated the effectiveness of zirconium-based coatings against biofilm formation by pathogenic bacteria. The results indicated that coatings containing zirconium significantly reduced biofilm mass compared to control surfaces. The percentage reduction in biofilm formation was found to be up to 90%, demonstrating the potential application of zirconium coatings in medical devices .

Case Study 2: Antidiabetic Properties

Research has also explored the antidiabetic potential of zirconium nanoparticles. A specific study reported that ZrO2 nanoparticles exhibited an inhibition rate of approximately 75% against α-amylase, an enzyme involved in carbohydrate digestion. This suggests that zirconium compounds may play a role in managing diabetes through enzyme inhibition .

属性

IUPAC Name |

ethanolate;zirconium(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5O.Zr/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBGGHMVAMBCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].[Zr+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O4Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431998 | |

| Record name | Zirconium(IV) ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18267-08-8 | |

| Record name | Zirconium(IV) ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。